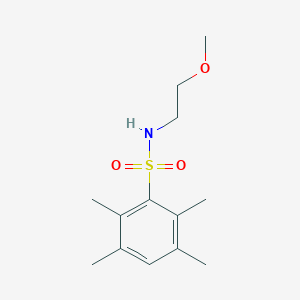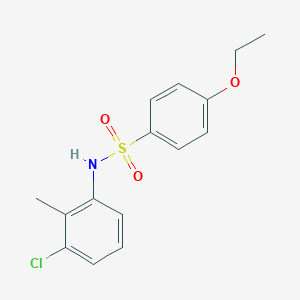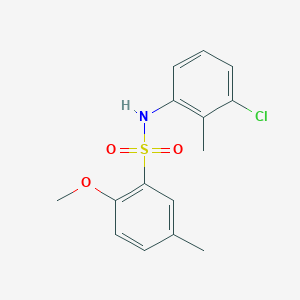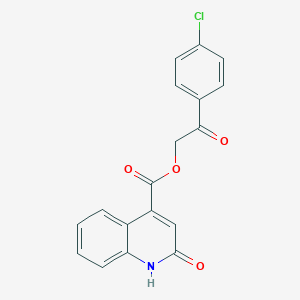
2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of chloroquine is not fully understood, but it is believed to involve the inhibition of lysosomal acidification, which is essential for the replication of certain viruses. Chloroquine has also been found to inhibit autophagy, a process that is important for the survival of cancer cells.
Biochemical and Physiological Effects:
Chloroquine has been found to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Chloroquine has also been found to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using chloroquine in lab experiments is that it is a well-established compound with a known synthesis method. Furthermore, chloroquine has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using chloroquine in lab experiments is that it can have toxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on chloroquine. One area of interest is the development of chloroquine derivatives with improved antiviral and anticancer properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to chloroquine treatment. Furthermore, research is needed to determine the optimal dosing and administration schedule for chloroquine in different disease settings.
Synthesis Methods
The synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with 2-hydroxyacetophenone to form 2-(4-chlorophenyl)-2-hydroxy-1,3-dihydro-4-quinolinone, which is then esterified with ethyl chloroformate to produce chloroquine.
Scientific Research Applications
Chloroquine has been extensively studied for its potential use in treating various diseases. In addition to its antimalarial properties, chloroquine has also been found to have antiviral and anticancer activities. Research has shown that chloroquine can inhibit the replication of several viruses, including HIV, Zika, and Ebola. Furthermore, chloroquine has been found to induce cell death in cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c19-12-7-5-11(6-8-12)16(21)10-24-18(23)14-9-17(22)20-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOMABFBSRQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

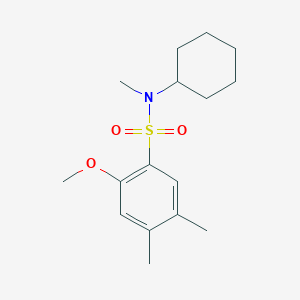


![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)
